6-O-(tert-Butyldimethylsilyl)-D-galactal

Catalog No.
S1492989
CAS No.
124751-19-5
M.F
C12H24O4Si
M. Wt
260.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-O-(tert-Butyldimethylsilyl)-D-galactal

CAS Number

124751-19-5

Product Name

6-O-(tert-Butyldimethylsilyl)-D-galactal

IUPAC Name

(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol

Molecular Formula

C12H24O4Si

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1

InChI Key

HYSBQWOHQIVUQQ-GMTAPVOTSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O

Synonyms

6-O-(TERT-BUTYLDIMETHYLSILYL)-D-GALACTAL

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O
  • Organic synthesis:

    • The presence of the tert-butyldimethylsilyl (TBDMS) group suggests 6-O-TBDMS-D-galactal might be a protected form of D-galactal, a carbohydrate molecule. The TBDMS group is a common protecting group in organic synthesis used to temporarily mask a hydroxyl group while allowing modification at other sites in the molecule. Once the desired modifications are complete, the TBDMS group can be selectively removed to regenerate the free hydroxyl group.
    • D-galactal itself is a versatile starting material for the synthesis of various carbohydrate derivatives, including glycosides, cyclic acetals, and sugar nucleotides. 6-O-TBDMS-D-galactal could potentially be used as a protected form of D-galactal in these synthetic processes.
  • Carbohydrate chemistry:

    • D-galactose is an essential monosaccharide with various biological functions. 6-O-TBDMS-D-galactal, as a derivative of D-galactal, could be a useful tool in studying the biological properties of galactose and its derivatives. For instance, it might be used in studies on carbohydrate-protein interactions or the development of galactose-based drugs.

6-O-(tert-Butyldimethylsilyl)-D-galactal is a chemical compound characterized by the molecular formula C12H24O4Si and a molecular weight of 260.4 g/mol. This compound is a derivative of D-galactal, where a tert-butyldimethylsilyl group is attached to the sixth position of the galactal molecule. Its structure includes a silyl ether, which enhances the stability and solubility of the compound in organic solvents, making it useful in various chemical applications .

Typical of silyl ethers, including:

  • Deprotection Reactions: The silyl group can be removed under acidic or fluoride conditions to regenerate the hydroxyl group at position six of D-galactal.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles.
  • Formation of Glycosidic Bonds: It can be used as a glycosyl donor in glycosidic bond formation, facilitating the synthesis of oligosaccharides and glycoproteins .

6-O-(tert-Butyldimethylsilyl)-D-galactal exhibits biological relevance primarily in glycobiology. It serves as a biochemical reagent for studying carbohydrate-protein interactions and enzyme mechanisms involving glycosylation. The compound's structural features may influence its interaction with biological macromolecules, making it valuable for research in cell signaling and immune responses .

The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal typically involves:

  • Protection of Hydroxyl Groups: D-galactal is first treated with tert-butyldimethylsilyl chloride in the presence of a base (such as imidazole) to protect the hydroxyl groups.
  • Selective Silylation: The reaction conditions are adjusted to ensure that only the hydroxyl group at position six is silylated.
  • Purification: The product is purified using techniques such as column chromatography to isolate 6-O-(tert-Butyldimethylsilyl)-D-galactal from unreacted starting materials and by-products .

This compound finds applications in various fields:

  • Glycobiology Research: Used as a tool for studying carbohydrate structures and their biological functions.
  • Pharmaceutical Synthesis: Acts as an intermediate in synthesizing more complex carbohydrate derivatives and drugs .
  • Chemical Biology: Facilitates investigations into glycosylation processes and their roles in cellular functions.

Interaction studies involving 6-O-(tert-Butyldimethylsilyl)-D-galactal focus on its role in binding with proteins and other biomolecules. These studies often employ techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To elucidate binding interactions and conformational changes upon ligand binding.
  • Surface Plasmon Resonance: To measure real-time interactions between the compound and target biomolecules, providing insights into affinity and kinetics.

Such studies contribute to understanding how modifications at the sugar level can affect biological processes .

Several compounds share structural similarities with 6-O-(tert-Butyldimethylsilyl)-D-galactal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
D-GalactalC12H24O4Base structure without silylation
6-O-Tert-butyldimethylsilyl-D-glucalC12H24O4SiSimilar silylation at position six but with glucose
6-O-(Trimethylsilyl)-D-galactalC12H30O4SiDifferent silyl group affecting reactivity
6-O-(Phenylsulfonyl)-D-galactalC12H24O5SSulfonyl group introduces different reactivity

Uniqueness

The unique aspect of 6-O-(tert-Butyldimethylsilyl)-D-galactal lies in its specific tert-butyldimethylsilyl protection, which offers enhanced stability compared to other silylated sugars. This stability makes it particularly useful for synthetic applications where prolonged reaction times or harsh conditions are involved .

Wikipedia

2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol

Dates

Modify: 2023-08-15

Explore Compound Types